Cas no 1189105-71-2 (2-methyl-7-(trifluoromethoxy)quinolin-4-amine)
1189105-71-2 structure
Product Name:2-methyl-7-(trifluoromethoxy)quinolin-4-amine
CAS-nummer:1189105-71-2
MF:C11H9F3N2O
MW:242.197172880173
CID:2615985
PubChem ID:45599414
Update Time:2025-04-21
2-methyl-7-(trifluoromethoxy)quinolin-4-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-methyl-7-(trifluoromethoxy)quinolin-4-amine
- HDOLVNOQDHEOAR-UHFFFAOYSA-N
- 4-Amino-2-methyl-7-trifluoromethoxyquinoline
- 1189105-71-2
- SCHEMBL439632
- AKOS025394205
- DTXSID90670958
- MFCD12675026
-
- Inchi: 1S/C11H9F3N2O/c1-6-4-9(15)8-3-2-7(5-10(8)16-6)17-11(12,13)14/h2-5H,1H3,(H2,15,16)
- InChI-sleutel: HDOLVNOQDHEOAR-UHFFFAOYSA-N
- LACHT: FC(OC1C=CC2=C(C=C(C)N=C2C=1)N)(F)F
Berekende eigenschappen
- Exacte massa: 242.06669740Da
- Monoisotopische massa: 242.06669740Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 272
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.1
- Topologisch pooloppervlak: 48.1Ų
2-methyl-7-(trifluoromethoxy)quinolin-4-amine Gerelateerde literatuur
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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